Physicochemical Differentiation: Calculated LogP (XLogP3) vs. Key Analogs
The calculated partition coefficient (XLogP3 = 0.6) for 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol places it in a distinctly more hydrophilic regime compared to the chloro analog (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol). While an experimentally determined logP for the chloro analog is not available in public databases, the replacement of the amino group (-NH₂) with chlorine introduces a substantial increase in lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 based on fragment-based calculations), which would predict higher membrane permeability but also increased non-specific binding and altered solubility profiles. This computed lipophilicity difference has direct implications for assay design, particularly in cell-based versus biochemical assays where compound penetration and intracellular accumulation are critical factors [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS 936845-82-8); no publicly available experimental logP identified; estimated XLogP3 ≈ 1.4–1.8 based on fragment addition |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.8–1.2 (target compound more hydrophilic) |
| Conditions | In silico calculation (PubChem XLogP3 algorithm, release 2019.06.18) |
Why This Matters
This lipophilicity differential is critical for selecting the appropriate compound in assays where aqueous solubility, non-specific binding, or membrane permeability is a key experimental variable, directly influencing procurement decisions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 80763956, 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol. https://pubchem.ncbi.nlm.nih.gov/compound/1501558-21-9. Accessed 28 Apr 2026. View Source
